Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside
Overview
Description
“Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside” is a compound with the molecular formula C16H22O5 and a molecular weight of 294.34 . It is used for proteomics research and is useful in organic synthesis .
Synthesis Analysis
This compound can be synthesized from Methanol and D-Ribopyranose (9CI) and Acetone . It is often used as an intermediate product in the syntheses of more sophisticated ribose derivatives .Molecular Structure Analysis
The molecular structure of this compound contains a total of 45 bonds, including 23 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 5 aliphatic ethers, and 1 Oxolane .Physical And Chemical Properties Analysis
This compound is soluble in Dichloromethane and Ethyl Acetate . It should be stored at -20° C .Scientific Research Applications
1. Synthesis of N-(methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside)-5-yl Ammonium Salts The compound is used in the synthesis of N-(methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside)-5-yl ammonium salts . This involves the quaternization reaction of selected aliphatic and heterocyclic aromatic amines with methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside, methyl 2,3-O-isopropylidene-5-O-mesyl-beta-D-ribofuranoside, or methyl 2,3-O-isopropylidene-5-O-triflyl-beta-D-ribofuranoside .
Manufacture of Fine Chemicals
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside is used in the manufacture of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.
3. Industrial Use Resulting in Manufacture of Intermediates This compound is also used in industrial processes that result in the manufacture of intermediates . Intermediates are substances that are formed during the middle stages of a reaction and are subsequently consumed by the reaction .
Mechanism of Action
Target of Action
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside is a biochemical used in proteomics research . It has been identified as a potential inhibitor of PRMT5, a protein arginine methyltransferase .
Mode of Action
As a potential prmt5 inhibitor, it may interfere with the methylation of arginine residues on target proteins, thereby modulating their function .
Biochemical Pathways
The compound is likely to affect the pathways involving PRMT5 and its target proteins. PRMT5 is involved in a variety of cellular processes, including gene transcription, signal transduction, and DNA repair .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific proteins it targets. By inhibiting PRMT5, it could potentially alter gene expression patterns and disrupt cellular signaling pathways .
properties
IUPAC Name |
(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-16(2)20-13-12(19-15(17-3)14(13)21-16)10-18-9-11-7-5-4-6-8-11/h4-8,12-15H,9-10H2,1-3H3/t12-,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDFZJIIGYPKY-KBUPBQIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)OC)COCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557483 | |
Record name | Methyl 5-O-benzyl-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside | |
CAS RN |
33019-63-5 | |
Record name | Methyl 5-O-benzyl-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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